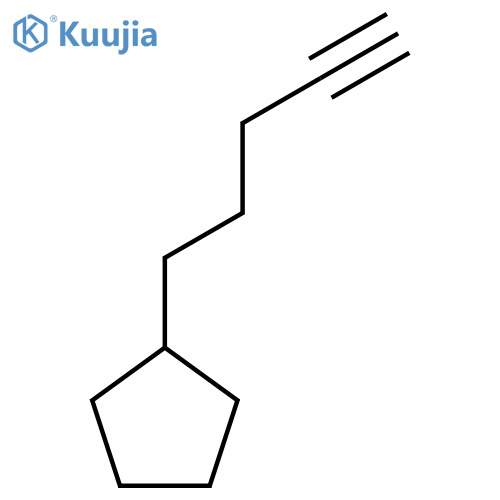

Cas no 2228516-68-3 ((pent-4-yn-1-yl)cyclopentane)

(pent-4-yn-1-yl)cyclopentane 化学的及び物理的性質

名前と識別子

-

- (pent-4-yn-1-yl)cyclopentane

- EN300-1823209

- 2228516-68-3

-

- インチ: 1S/C10H16/c1-2-3-4-7-10-8-5-6-9-10/h1,10H,3-9H2

- InChIKey: BLCIPNYESUHQKQ-UHFFFAOYSA-N

- ほほえんだ: C1(CCCC#C)CCCC1

計算された属性

- せいみつぶんしりょう: 136.125200510g/mol

- どういたいしつりょう: 136.125200510g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 0Ų

(pent-4-yn-1-yl)cyclopentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823209-0.05g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1823209-10.0g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 10g |

$4852.0 | 2023-06-01 | ||

| Enamine | EN300-1823209-0.25g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1823209-10g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1823209-5g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1823209-5.0g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 5g |

$3273.0 | 2023-06-01 | ||

| Enamine | EN300-1823209-2.5g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1823209-1.0g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 1g |

$1129.0 | 2023-06-01 | ||

| Enamine | EN300-1823209-0.1g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1823209-0.5g |

(pent-4-yn-1-yl)cyclopentane |

2228516-68-3 | 0.5g |

$1084.0 | 2023-09-19 |

(pent-4-yn-1-yl)cyclopentane 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

(pent-4-yn-1-yl)cyclopentaneに関する追加情報

Introduction to (pent-4-yn-1-yl)cyclopentane (CAS No. 2228516-68-3)

(pent-4-yn-1-yl)cyclopentane (CAS No. 2228516-68-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its cyclopentane ring and terminal alkyne functional group, offers a wide range of applications due to its structural features and reactivity. This introduction aims to provide a comprehensive overview of (pent-4-yn-1-yl)cyclopentane, including its synthesis, properties, and potential applications in various scientific domains.

The synthesis of (pent-4-yn-1-yl)cyclopentane has been extensively studied due to its importance in both academic research and industrial applications. One of the most common methods involves the coupling of 1-pentyne with cyclopentyl halides using palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be performed under mild conditions, making them suitable for large-scale production. Recent advancements in catalytic systems have further improved the yield and selectivity of these reactions, contributing to the broader availability of (pent-4-yn-1-yl)cyclopentane.

In terms of physical properties, (pent-4-yn-1-yl)cyclopentane is a colorless liquid with a boiling point of approximately 100°C at atmospheric pressure. Its molecular weight is 136.2 g/mol, and it exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and acetone. The compound's stability under various conditions has been well-documented, making it suitable for use in a wide range of chemical processes.

The reactivity of (pent-4-yn-1-yl)cyclopentane is primarily attributed to its terminal alkyne group, which can undergo a variety of chemical transformations. For instance, it can participate in click chemistry reactions, such as the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science. The cyclopentane ring also contributes to the compound's reactivity by providing a rigid structure that can influence the conformational flexibility and electronic properties of the molecule.

In the field of medicinal chemistry, (pent-4-yn-1-yl)cyclopentane has shown promise as a building block for the synthesis of bioactive molecules. Its ability to form stable conjugates with biomolecules through click chemistry reactions makes it an attractive candidate for drug delivery systems and targeted therapies. Recent studies have explored its use in the development of prodrugs and imaging agents, where its unique structural features enable precise control over the release and localization of therapeutic agents.

Materials science is another area where (pent-4-yn-1-yl)cyclopentane has found significant applications. The compound's ability to undergo polymerization reactions has led to the development of novel materials with tailored properties. For example, researchers have used (pent-4-yn-1-yl)cyclopentane as a monomer in the synthesis of functional polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as coatings, adhesives, and electronic devices.

Environmental considerations are also important when evaluating the use of chemical compounds like (pent-4-yn-1-yl)cyclopentane. Studies have shown that this compound is biodegradable under certain conditions, reducing its environmental impact compared to more persistent alternatives. However, proper handling and disposal practices are still essential to ensure environmental safety.

In conclusion, (pent-4-yinl)cyclopentane (CAS No. 2228516-68-3) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific fields is likely to grow even further.

2228516-68-3 ((pent-4-yn-1-yl)cyclopentane) 関連製品

- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)

- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)

- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))

- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)

- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)

- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)

- 1823360-99-1(Benzene, 4-bromo-1-methoxy-2-(pentyloxy)-)

- 173252-76-1(5-Trifluoromethoxyindan-1-one)

- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)